molecular formula C8H8F2N2O5S2 B2780602 (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride CAS No. 2172794-56-6

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

Cat. No.: B2780602
CAS No.: 2172794-56-6
M. Wt: 314.28
InChI Key: SMMIWAIOWMUFCR-UHFFFAOYSA-N
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Description

“(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride”, also known as AISF, is a shelf-stable, crystalline reagent . It is used for the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles .


Synthesis Analysis

AISF is synthesized by adding acetanilide dropwise to a refluxing solution of (diacetoxyiodo)benzene and lithium bis(fluorosulfonyl)imide in 1,2-dichloroethane (DCE) .


Molecular Structure Analysis

The molecular formula of AISF is C8H8F2N2O5S2 . It has a molecular weight of 314.29 .


Chemical Reactions Analysis

AISF is used in the synthesis of fluorosulfates and sulfamoyl fluorides . It reacts with phenol and amine nucleophiles . It is a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .


Physical and Chemical Properties Analysis

AISF is a crystalline reagent . It is available in the form of powder or crystals . The melting point of AISF is between 146-149°C .

Scientific Research Applications

Synthesis and Application in Chemical Biology

The compound has been used as a key reagent in the synthesis of sulfur(VI) fluorides. Its utility is demonstrated in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. A significant advancement in this field is the introduction of a crystalline, shelf-stable reagent for the synthesis of these compounds, enhancing the ease and safety of their production (Zhou et al., 2018).

Development in Fluorosulfonylation Methods

Recent research efforts have been directed toward developing new methods for the synthesis of sulfonyl fluorides, given their growing importance in chemical biology and drug discovery. Radical fluorosulfonylation, particularly of alkenes and alkynes, has been a focus, expanding the toolkit available for synthesizing these compounds (Nie & Liao, 2021). Similarly, the development of a radical fluorosulfonylation reaction based on fluorosulfonyl radicals generated under photoredox conditions has opened up new possibilities for synthesizing alkenyl sulfonyl fluorides (Nie et al., 2020).

Catalytic Decarboxylative Fluorosulfonylation

A novel approach for converting aliphatic carboxylic acids to sulfonyl fluorides has been developed. This method, which involves catalytic decarboxylative fluorosulfonylation, utilizes simple preactivation as aldoxime esters and is facilitated by energy-transfer-mediated photocatalysis (Chen et al., 2022).

Advancements in Regioselective Synthesis

The compound's potential in regioselective synthesis is highlighted by its use in the preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride. This method extends to various sulfonates, sulfonamides, and sulfonic acid derivatives, which are otherwise challenging to access (Thomas & Fokin, 2018).

New classes of sulfonyl fluoride hubs have been introduced, such as β-chloro alkenylsulfonyl fluorides, through radical chloro-fluorosulfonyl difunctionalization of alkynes. These molecules have diverse reactivities and have paved the way for synthesizing a wide range of sulfonyl fluorides (Nie et al., 2021).

Safety and Hazards

AISF is classified as a combustible solid . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Future Directions

AISF is expected to find wide utility in the preparation of synthetic precursors as well as in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination applications . It was introduced collaboratively with Pfizer and BioDuro .

Properties

IUPAC Name

N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIWAIOWMUFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172794-56-6
Record name [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride
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